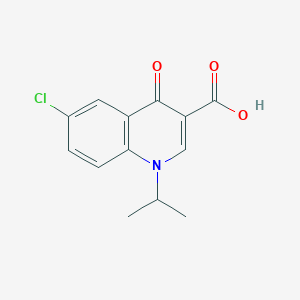

6-Chloro-4-oxo-1-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-Chloro-4-oxo-1-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of the quinolone class, which is known for its antibacterial properties. Quinolones are a group of synthetic broad-spectrum antibiotics that are effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies of these compounds are crucial for developing new antibacterial agents with improved efficacy and reduced resistance .

Synthesis Analysis

The synthesis of quinolone derivatives often involves the introduction of various substituents to the quinolone core to enhance antibacterial activity. For instance, the synthesis of 6,7,8-polysubstituted quinolones has been explored, leading to compounds with significant antibacterial activities . The synthesis process typically includes the formation of the quinolone ring followed by various substitution reactions to introduce different functional groups at specific positions on the ring.

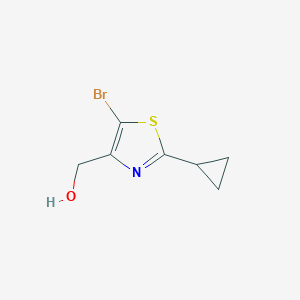

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a ketone at the 4-position. Substituents at the 6-position, such as a chlorine atom, can influence the compound's antibacterial activity. The presence of a propyl group at the N-1 position in the compound of interest may also affect its biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

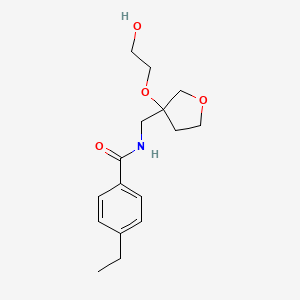

Quinolone derivatives can undergo various chemical reactions, including transformations of their functional groups. For example, propanenitriles can be stepwise transformed into amides and then into acids under specific conditions, which may be applicable to modifying the side chains of quinolone derivatives to obtain new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as melting points, solubility, and dissociation properties, are important for their formulation and therapeutic application. For example, the study of the melting and dissociation properties of a closely related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, provides insights into the improvement of the crystallization and purification processes of quinolone antibiotics like ciprofloxacin . These properties are influenced by factors such as ion strength, temperature, and pH, and are critical for the drug's bioavailability and stability.

Applications De Recherche Scientifique

Antibacterial Activity

Research on derivatives of 1,4-dihydroquinoline-3-carboxylic acids has demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, studies on 6,7- and 7,8-disubstituted compounds highlighted the structure-activity relationships leading to the identification of compounds with enhanced antibacterial efficacy compared to established antibiotics like oxolinic acid (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980). Additionally, certain quinoline derivatives have shown promise in addressing antibiotic resistance, a critical concern in contemporary medicine.

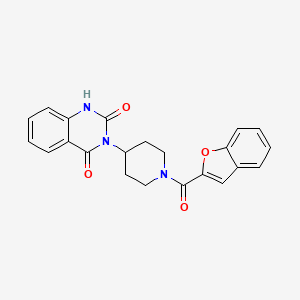

Anti-inflammatory and Antibacterial Properties

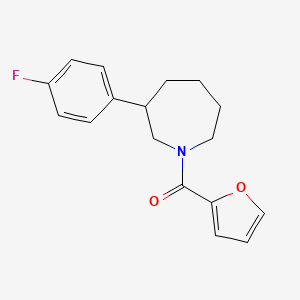

Quinoline-attached furan derivatives have been synthesized and evaluated for their anti-inflammatory, antibacterial, and reduced gastrointestinal toxicity properties. These compounds, through careful structural modification, have demonstrated significant potential in both anti-inflammatory and antibacterial applications without the heightened ulcerogenic and lipid peroxidation risks associated with some traditional medications (M. S. Alam, Priyatosh Sarkar, A. Husain, Akranth Marella, M. Zaman, M. Akhter, M. Shaharyar, O. Alam, F. Azam, 2011).

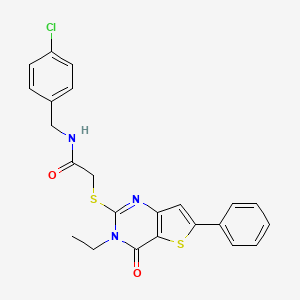

Antifungal and Antimycobacterial Effects

Novel syntheses of quinoline derivatives have expanded their application into antifungal and antimycobacterial territories. For example, fluoroquinolone-based 4-thiazolidinones have been developed from key quinoline carboxylic acids, showcasing moderate adrenergic blocking and sympatholytic activities in addition to their core antimicrobial properties (N. Patel, S. D. Patel, 2010). Furthermore, compounds designed to inhibit Mycobacterium tuberculosis have been developed, indicating the role of quinoline derivatives in combating tuberculosis with reduced cytotoxicity profiles, offering a promising avenue for new antitubercular therapies (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. S. Krishna, D. Sriram, S. Kantevari, 2020).

Propriétés

IUPAC Name |

6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFREBLZTLGIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)